molecular formula C7H9N3O4 B2989849 5-[(E)-Hydroxyiminomethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 400074-64-8

5-[(E)-Hydroxyiminomethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No. B2989849
CAS RN: 400074-64-8
M. Wt: 199.166
InChI Key: UCIBYFRLVHWZCO-FPYGCLRLSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and its role or use in industry or research .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties could include acidity or basicity, redox potential, and reactivity with other substances .

Scientific Research Applications

Molecular Modeling and Anticancer Potential

Research involving chromene derivatives, closely related to the chemical structure , demonstrates the compound's potential in anticancer drug development. Through nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations, the molecular structures of these compounds have been elucidated, suggesting their ability to act as DNA intercalators. Docking and molecular dynamics studies further suggest their potential as leads for new anticancer drugs (Priscila Ivo Rubim de Santana et al., 2020).

Structural Analysis and Chemical Reactivity

The structural analysis of pyrimidinetriones and their derivatives provides insights into intermolecular interactions and intramolecular hydrogen bonding, crucial for designing compounds with specific chemical reactivities and properties (E. T. D. da Silva et al., 2005).

Synthetic Methodologies

Catalyst-free, one-pot synthesis methodologies have been developed for creating a series of functionalized compounds, highlighting the versatility and eco-friendliness of such approaches in pharmaceutical chemistry (G. Brahmachari & Nayana Nayek, 2017). These methodologies emphasize the efficiency and environmental benefits of synthesizing complex molecules without the need for harsh conditions or toxic catalysts.

Catalytic Conversion and Value-Added Derivatives

The catalytic conversion of biomass-derived compounds into value-added derivatives is a significant area of research, with implications for sustainable chemistry and materials science. Such studies focus on converting 5-hydroxymethylfurfural (HMF), a key biomass-derived platform chemical, into various important chemicals and fuels, demonstrating the potential of chemical compounds in advancing green chemistry and sustainability (Xiao Kong et al., 2018).

Safety And Hazards

This involves understanding the risks associated with handling the compound. This could include toxicity, flammability, reactivity, and environmental impact. Appropriate safety measures and disposal methods should also be considered .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the synthesis or use of the compound could be improved .

properties

IUPAC Name

5-[(E)-hydroxyiminomethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-9-5(11)4(3-8-14)6(12)10(2)7(9)13/h3-4,14H,1-2H3/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIBYFRLVHWZCO-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(C(=O)N(C1=O)C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime

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